molecular formula C4H7NO2 B2521137 (R)-5-methyloxazolidin-2-one CAS No. 111688-35-8

(R)-5-methyloxazolidin-2-one

Cat. No.: B2521137
CAS No.: 111688-35-8
M. Wt: 101.105
InChI Key: HBRXQSHUXIJOKV-GSVOUGTGSA-N
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Description

®-5-Methyloxazolidin-2-one is a chiral oxazolidinone derivative It is a heterocyclic organic compound containing an oxazolidinone ring with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-5-Methyloxazolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction of ®-2-amino-1-butanol with phosgene or triphosgene can yield ®-5-methyloxazolidin-2-one under controlled conditions.

Industrial Production Methods: In industrial settings, the production of ®-5-methyloxazolidin-2-one often involves the use of safer and more efficient reagents. For example, the reaction of ®-2-amino-1-butanol with diethyl carbonate in the presence of a base such as sodium hydride can produce ®-5-methyloxazolidin-2-one with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-5-Methyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of ®-2-amino-1-butanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-5-Methyloxazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-5-methyloxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals interactions, and steric effects. These interactions help in stabilizing transition states and intermediates during chemical reactions, leading to high selectivity and efficiency in asymmetric synthesis.

Comparison with Similar Compounds

    (S)-5-Methyloxazolidin-2-one: The enantiomer of ®-5-methyloxazolidin-2-one, differing in the spatial arrangement of the methyl group.

    Oxazolidin-2-one: The parent compound without the methyl group at the 5-position.

    N-Methyl-5-methyloxazolidin-2-one: A derivative with an additional methyl group on the nitrogen atom.

Uniqueness: ®-5-Methyloxazolidin-2-one is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial. Its ability to form stable complexes with various substrates and reagents further enhances its utility in chemical and pharmaceutical research.

Properties

IUPAC Name

(5R)-5-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRXQSHUXIJOKV-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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